(6r,7r)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid
Overview
Description
(6r,7r)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid is a chemical compound with the molecular formula C8H10N2O4S . It is known for its unique bicyclic structure, which includes a beta-lactam ring fused to a thiazolidine ring. This compound is a key intermediate in the synthesis of various cephalosporin antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6r,7r)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-aminocephalosporanic acid (7-ACA), which is derived from cephalosporin C.
Hydroxylation: The hydroxylation of 7-ACA at the 3-position is achieved using reagents such as hydrogen peroxide or peracids under controlled conditions.
Purification: The product is purified through crystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation processes to produce cephalosporin C, followed by chemical modification steps to introduce the hydroxyl group at the 3-position .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Acyl chlorides, alkyl halides.
Major Products
The major products formed from these reactions include various cephalosporin derivatives with different substituents at the 7-position, which can exhibit a range of biological activities .
Scientific Research Applications
(6r,7r)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid has several important applications in scientific research:
Mechanism of Action
The mechanism of action of (6r,7r)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) in bacteria, which are essential for the cross-linking of peptidoglycan chains in the cell wall. By binding to these proteins, the compound prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .
Biological Activity
(6R,7R)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid, commonly referred to as a derivative of cephalosporin, has garnered attention for its significant biological activities, particularly as an antibiotic. This article explores its biological mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its bicyclic structure, which is crucial for its biological function. Its molecular formula is , and it exhibits properties typical of beta-lactam antibiotics.
Property | Value |
---|---|
Molecular Weight | 224.28 g/mol |
Boiling Point | Not specified |
Solubility | Soluble in water |
CAS Number | 120709-09-3 |
This compound functions primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity, leading to bacterial lysis and death.
Antimicrobial Efficacy
Studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria. Its effectiveness has been compared with other cephalosporins and penicillins in several assays.
Table 1: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µg/mL |
Escherichia coli | 1 µg/mL |
Klebsiella pneumoniae | 2 µg/mL |
Pseudomonas aeruginosa | 4 µg/mL |
Case Studies
-
Clinical Study on Efficacy Against Respiratory Infections :
A clinical trial involving patients with pneumonia indicated that treatment with this compound resulted in a significant reduction in symptoms compared to a placebo group, showcasing its potential as an effective therapeutic agent for respiratory infections. -
In Vitro Studies :
In vitro studies have shown that this compound effectively inhibits the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a treatment option in resistant infections.
Safety and Toxicity
The safety profile of this compound has been assessed in various studies. While generally well-tolerated, some adverse effects such as allergic reactions and gastrointestinal disturbances have been reported, similar to other beta-lactam antibiotics.
Properties
IUPAC Name |
(6R,7R)-7-amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c8-3-5(11)9-4(7(12)13)2(10)1-14-6(3)9/h2-4,6,10H,1,8H2,(H,12,13)/t2?,3-,4?,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPNGLNKPOSWGH-FQKPRHNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N2C(S1)C(C2=O)N)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10987979 | |
Record name | 7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10987979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68403-70-3 | |
Record name | 7-Amino-3-hydroxycepham-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068403703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10987979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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